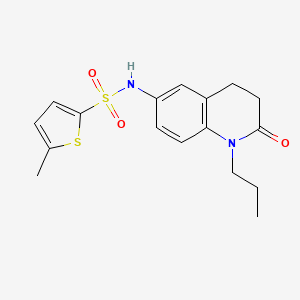

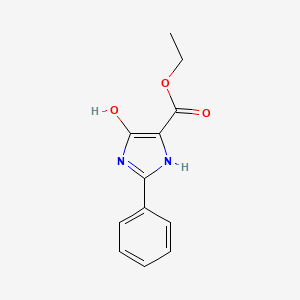

![molecular formula C22H22N4O3 B3011985 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 933020-22-5](/img/structure/B3011985.png)

2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been the subject of various studies due to its potential biological activities. Pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their anti-inflammatory, anticancer, and receptor antagonist properties, as well as their ability to inhibit specific enzymes like phosphodiesterases .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the cyclization of precursor molecules under specific conditions. For example, the synthesis of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, was achieved by cyclization of a thiosemicarbazide in the presence of nickel nitrate . Similarly, the synthesis of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine involved chlorination and aminization steps . These methods suggest that the target compound could be synthesized through similar cyclization reactions, possibly involving methoxy-substituted phenyl rings and a methylpyrazolo[1,5-a]pyrimidine scaffold.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by a bicyclic scaffold that can accommodate various substituents, influencing the compound's biological activity and receptor affinity . The crystal structure of a related compound revealed that molecules can form dimers via hydrogen bonds and are packed into layers by π-stacking interactions . Such structural features are likely to be present in the target compound, affecting its physical properties and interactions with biological targets.

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including interactions with amines to form new pyrazolo[3,4-d]pyrimidines . The presence of methoxy and amino groups in the target compound suggests that it could participate in similar reactions, potentially leading to the formation of new derivatives with altered biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure and substituents. For instance, the introduction of lipophilic groups can enhance the compound's affinity for certain receptors . The presence of methoxy groups in the target compound suggests it may have moderate lipophilicity, which could affect its solubility and membrane permeability. The crystal structure analysis of a related compound indicated that it belongs to the triclinic system, which may also be true for the target compound, affecting its crystallization and solid-state properties .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of compounds related to 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine often involves multistep chemical reactions, including chlorination, aminization, and the use of enaminones as building blocks. These compounds exhibit moderate anticancer activities and are characterized by their crystal structures, as demonstrated in studies where similar pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their biological activities (Lu Jiu-fu et al., 2015; S. Riyadh, 2011).

Biological Activity and Potential Therapeutic Applications

Pyrazolo[1,5-a]pyrimidin-7-amino derivatives have been identified as potent and selective human A3 adenosine receptor antagonists. Their structure-activity relationship (SAR) studies suggest the importance of acyl groups for efficient binding, highlighting their potential in neuroprotection and counteracting chemotherapy-induced neurotoxicity (L. Squarcialupi et al., 2013). Furthermore, derivatives of pyrazolo[3,4-d]pyrimidones have shown specific inhibitory activity against cGMP specific phosphodiesterase, suggesting potential applications in treating hypertension (B. Dumaitre & N. Dodic, 1996).

Antimicrobial and Antioxidant Activities

The compound and its derivatives have been evaluated for antimicrobial and antioxidant activities, indicating their potential as novel therapeutic agents. For instance, triazolopyrimidines showed promising antimicrobial and antioxidant properties, suggesting their applicability in developing new antimicrobial strategies (V. P. Gilava et al., 2020).

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3/c1-14-11-21(24-16-6-8-17(27-2)9-7-16)26-22(23-14)13-18(25-26)15-5-10-19(28-3)20(12-15)29-4/h5-13,24H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJGJBGAXMARRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=NN2C(=C1)NC3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

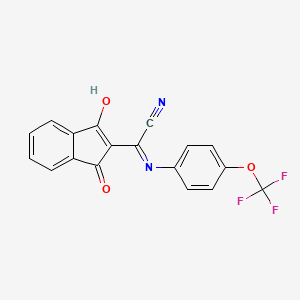

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B3011906.png)

![methyl 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylate](/img/structure/B3011907.png)

![(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate](/img/no-structure.png)

![2-Chloro-1-[1-[2-(4-fluorophenyl)ethyl]-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B3011911.png)

![N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B3011914.png)

![1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazole hydrochloride](/img/structure/B3011920.png)

![N-(3-ethoxypropyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B3011922.png)